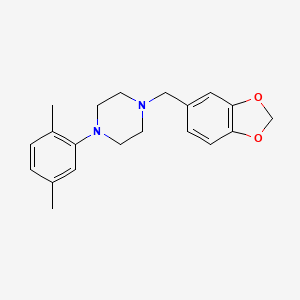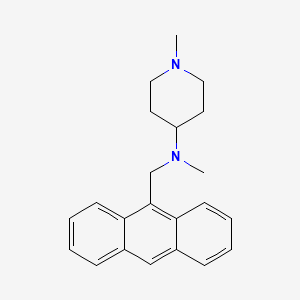
1-(3-cyclohexen-1-ylmethyl)-4-(2-methoxyphenyl)piperazine
Overview
Description
1-(3-cyclohexen-1-ylmethyl)-4-(2-methoxyphenyl)piperazine, commonly known as CYM-5442, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. CYM-5442 belongs to the class of piperazine derivatives and has been studied extensively for its ability to modulate various biological processes.
Mechanism of Action
The mechanism of action of CYM-5442 is not fully understood. However, it has been shown to modulate various signaling pathways, including the NF-κB pathway and the MAPK pathway. CYM-5442 has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in inflammation and cancer. Additionally, CYM-5442 has been shown to activate the MAPK pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects
CYM-5442 has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various cell types. Additionally, CYM-5442 has been shown to induce apoptosis in cancer cells. CYM-5442 has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
CYM-5442 has several advantages for lab experiments. It is a well-characterized compound that is readily available. Additionally, it has been extensively studied for its potential therapeutic applications. However, CYM-5442 has some limitations for lab experiments. It has low aqueous solubility, which can make it difficult to work with in certain assays. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for the study of CYM-5442. One potential direction is the development of CYM-5442 analogs with improved aqueous solubility and bioavailability. Additionally, future studies could focus on elucidating the mechanism of action of CYM-5442 and identifying its molecular targets. Finally, future studies could investigate the potential therapeutic applications of CYM-5442 in various diseases, including cancer, neuroinflammation, and neurodegenerative diseases.
Conclusion
In conclusion, CYM-5442 is a piperazine derivative that has gained significant attention in the scientific community due to its potential therapeutic properties. It has been studied extensively for its ability to modulate various biological processes and has shown promise as a potential therapeutic agent. Further research is needed to fully understand the mechanism of action of CYM-5442 and its potential therapeutic applications.
Scientific Research Applications
CYM-5442 has been widely studied for its potential therapeutic applications. It has been shown to modulate various biological processes, including inflammation, oxidative stress, and apoptosis. CYM-5442 has been studied in the context of various diseases, including cancer, neuroinflammation, and neurodegenerative diseases.
properties
IUPAC Name |
1-(cyclohex-3-en-1-ylmethyl)-4-(2-methoxyphenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c1-21-18-10-6-5-9-17(18)20-13-11-19(12-14-20)15-16-7-3-2-4-8-16/h2-3,5-6,9-10,16H,4,7-8,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLAKFCJGYODCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3CCC=CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5423569 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-methoxy-1-naphthyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B3851277.png)

![ethyl 4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-1-piperazinecarboxylate](/img/structure/B3851285.png)

![2-{2-[4-(2,2-diphenylethyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3851295.png)
![N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}-N'-propylurea](/img/structure/B3851299.png)
![N-{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}-N',N'-diethyl-N-methyl-1,2-ethanediamine](/img/structure/B3851311.png)
![(2,6-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B3851316.png)
![1-ethyl-4-[3-(methylthio)propyl]piperazine](/img/structure/B3851324.png)
![N,N-diethyl-1-[(5-methyl-2-furyl)methyl]-3-piperidinecarboxamide](/img/structure/B3851327.png)
![(bicyclo[2.2.1]hept-5-en-2-ylmethyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B3851330.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B3851333.png)

![2,2'-{[4-(hexyloxy)benzyl]imino}diethanol](/img/structure/B3851354.png)